molecular formula C9H12ClN3 B1463449 {8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride CAS No. 1187931-82-3

{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride

Cat. No.: B1463449
CAS No.: 1187931-82-3
M. Wt: 197.66 g/mol
InChI Key: LPACPBXTFDBNIW-UHFFFAOYSA-N
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Description

“{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride” is a chemical compound with the molecular formula C9H11N3.2ClH . It is provided by Sigma-Aldrich and ChemBridge Corporation to early discovery researchers as part of a collection of unique chemicals . The product is in solid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11N3.2ClH/c1-7-3-2-4-12-6-8(5-10)11-9(7)12;;/h2-4,6H,5,10H2,1H3;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 234.13 .

Scientific Research Applications

Catalytic Applications

  • Pd(II) Complexes with ONN Pincer Ligand : The compound is utilized in the synthesis of Pd(II) heteroleptic complexes with benzimidazole, imidazole, benzooxazol, or pyridine, showing excellent catalytic activity, particularly in the Suzuki-Miyaura reaction (Shukla et al., 2021).

Molecular Synthesis and Characterization

  • Synthesis and Characterization of Heterocyclic Schiff Bases : Involvement in the synthesis of novel Schiff bases with anticonvulsant activity, confirmed through spectroscopic analysis (Pandey & Srivastava, 2011).
  • Synthesis of 2-Aminopyrimidine Derivatives : Used in the synthesis of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives, with cytotoxic activity and CDK inhibitor activity (Vilchis-Reyes et al., 2010).

Chemical and Biological Activities

  • Imidazo[1,2-a]pyridines as Antiulcer Agents : Synthesis of imidazo[1,2-a]pyridines for potential use as antisecretory and cytoprotective antiulcer agents (Starrett et al., 1989).
  • Antibacterial Activity of Imidazo[1,2-a]pyridines : The compound is involved in creating imidazopyridine hybrids exhibiting notable antibacterial activities (Althagafi & Abdel‐Latif, 2021).

Photocytotoxic and Imaging Applications

  • Iron(III) Catecholates for Cellular Imaging : Utilized in synthesizing iron(III) complexes for photocytotoxicity in red light and cellular imaging, indicating interactions with DNA (Basu et al., 2014).

Optical Properties and Applications

  • Luminescent Properties of Lanthanide Complexes : The compound forms part of the ligand in lanthanide nitrato complexes, showing luminescent properties with potential applications in optical technologies (Petoud et al., 1997).

Safety and Hazards

The compound is classified as an eye irritant and skin irritant . The safety information includes the following hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride involves the reaction of 2-methyl-1H-imidazo[4,5-b]pyridine with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "2-methyl-1H-imidazo[4,5-b]pyridine", "Formaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: React 2-methyl-1H-imidazo[4,5-b]pyridine with formaldehyde and ammonium chloride in a solvent such as ethanol to form {8-Methylimidazo[1,2-a]pyridin-2-yl}methanol.", "Step 2: Reduce {8-Methylimidazo[1,2-a]pyridin-2-yl}methanol with sodium borohydride in a solvent such as methanol to form {8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine.", "Step 3: Quaternize {8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine with hydrochloric acid to form {8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride." ] }

CAS No.

1187931-82-3

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

(8-methylimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H11N3.ClH/c1-7-3-2-4-12-6-8(5-10)11-9(7)12;/h2-4,6H,5,10H2,1H3;1H

InChI Key

LPACPBXTFDBNIW-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC(=C2)CN.Cl.Cl

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CN.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride
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{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride
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{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride
Reactant of Route 4
{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride
Reactant of Route 5
{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride
Reactant of Route 6
{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride

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